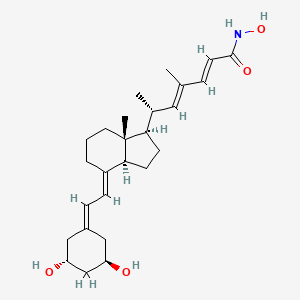
Triciferol
Overview
Description
Triciferol is a useful research compound. Its molecular formula is C26H39NO4 and its molecular weight is 429.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Triciferol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triciferol including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antiproliferative and Cytotoxic Activities in Cancer Research : Triciferol exhibits more effective antiproliferative and cytotoxic activities than 1,25-dihydroxyvitamin D3 (1,25D) in various cancer cell models. This suggests its potential as a therapeutic agent in cancer treatment (Tavera-Mendoza et al., 2008).
Environmental and Developmental Studies : Triciferol's derivatives have been studied for their environmental impact. For example, Tris(1,3-dichloro-2-propyl) Phosphate (TDCIPP), a related compound, has been shown to disrupt normal embryogenesis in zebrafish, leading to abnormalities in tissue and organ development. This highlights its environmental and developmental toxicology significance (Dasgupta et al., 2018).
Biomedical Applications : Triciferol's derivatives have also found applications in biomedical research. For instance, the synthesis of fluorosurfactants with Tris(hydroxymethyl)methyl (Tris) polar head groups has been demonstrated for use in emulsion-based applications in biomedical research (Chiu et al., 2014).
Chemical and Physical Property Studies : The Trivedi Effect®-Consciousness Energy Healing Treatment has been shown to significantly alter the physicochemical and thermal properties of cholecalciferol, a form of vitamin D3, indicating potential in the creation of new polymorphic forms of vitamins and other compounds (Trivedi & Jana, 2019).
Metabolic Studies : Tritium-labeled forms of vitamin D, such as Tritium-cholecalciferol, have been used in metabolic studies to understand vitamin D metabolism and its implications in health (Callow et al., 1966).
Agricultural Research : Triciferol derivatives have been studied in the context of agriculture, such as the use of Trichoderma-enriched biofertilizers in enhancing plant growth and yield, demonstrating its application in sustainable agriculture practices (Khan et al., 2017).
properties
IUPAC Name |
(2E,4E,6R)-6-[(1R,3aS,4E,7aR)-4-[2-[(3R,5R)-3,5-dihydroxycyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-N-hydroxy-4-methylhepta-2,4-dienamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H39NO4/c1-17(6-11-25(30)27-31)13-18(2)23-9-10-24-20(5-4-12-26(23,24)3)8-7-19-14-21(28)16-22(29)15-19/h6-8,11,13,18,21-24,28-29,31H,4-5,9-10,12,14-16H2,1-3H3,(H,27,30)/b11-6+,17-13+,20-8+/t18-,21-,22-,23-,24+,26-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOEMKJVIXGOYHR-SYOSPHLFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C=C(C)C=CC(=O)NO)C1CCC2C1(CCCC2=CC=C3CC(CC(C3)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](/C=C(\C)/C=C/C(=O)NO)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C3C[C@H](C[C@@H](C3)O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H39NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Triciferol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





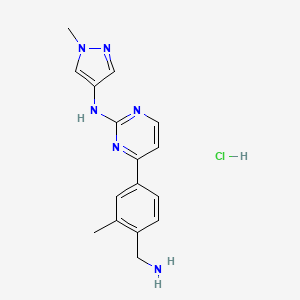

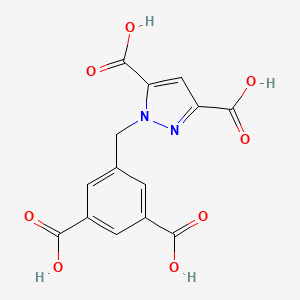
![5-[4-[4-[3,5-Bis[4-[4-(3,5-dicarboxyphenyl)phenyl]phenyl]phenyl]phenyl]phenyl]benzene-1,3-dicarboxylic acid](/img/structure/B8146431.png)
![(Ethene-1,1,2,2-tetrayltetrakis([1,1':4',1''-terphenyl]-4'',4-diyl))tetraformic acid](/img/structure/B8146437.png)
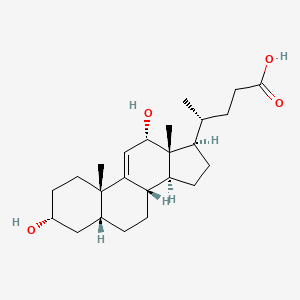

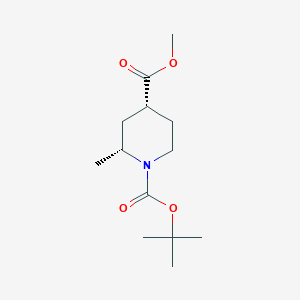
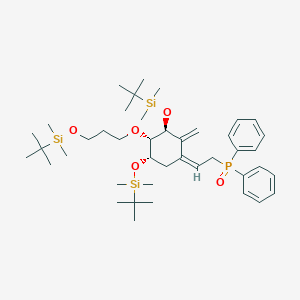
![N,N'-(9,10-Dihydro-9,10-ethanoanthracene-11,12-diyl)bis[2-(diphenylphosphino)benzamide]](/img/structure/B8146474.png)
![1,4-Bis[(S)-(3-ethyl-1-azabicyclo[2.2.2]octane-7-yl)(6-methoxy-4-quinolyl)methoxy]anthracene-9,10-dione](/img/structure/B8146477.png)
